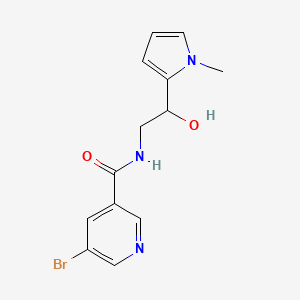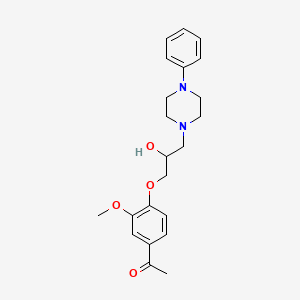
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic compound with significant pharmacological potential. It features a phenylpiperazine moiety, which is known for its presence in various psychoactive drugs.
作用机制
Target of Action
The primary targets of this compound are the 5-HT 1A and 5-HT 2A receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and other psychological processes.
Mode of Action
This compound exhibits significant affinity to both 5-HT 1A and 5-HT 2A receptors This means that it binds to these receptors and influences their activity
Biochemical Pathways
The compound’s interaction with the 5-HT 1A and 5-HT 2A receptors suggests that it affects the serotonergic pathways in the brain These pathways are involved in a variety of physiological processes, including the regulation of mood, appetite, and sleep
Result of Action
The compound’s action on the 5-HT 1A and 5-HT 2A receptors suggests that it may have effects at the molecular and cellular level that are similar to those of atypical antipsychotic drugs . .
生化分析
Biochemical Properties
This compound exhibits significant affinity to both 5-HT 1A and 5-HT 2A receptors . The molecular structure of the compound combines the presence of phenyl-piperazine, hydroxy-propoxy, and 5-norbornene-2,3-dicarboximide subunits which influence the pattern of ligand-receptor interactions .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone involves binding interactions with 5-HT 1A and 5-HT 2A receptors . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the phenylpiperazine intermediate, which is then reacted with a suitable phenolic compound to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors and automated synthesis techniques .
化学反应分析
Types of Reactions
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
科学研究应用
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly neurotransmitter receptors.
Medicine: Investigated for its potential as an antipsychotic and antidepressant agent.
相似化合物的比较
Similar Compounds
Aripiprazole: An atypical antipsychotic with a similar phenylpiperazine structure.
Buspirone: An anxiolytic drug that also features a phenylpiperazine moiety.
Uniqueness
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike aripiprazole and buspirone, this compound has been shown to have a different receptor binding profile, potentially leading to unique therapeutic effects .
属性
IUPAC Name |
1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-17(25)18-8-9-21(22(14-18)27-2)28-16-20(26)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14,20,26H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYWLRJXLFYDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2838026.png)
![2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2838028.png)
![n-(4-Chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]prop-2-enamide](/img/structure/B2838031.png)
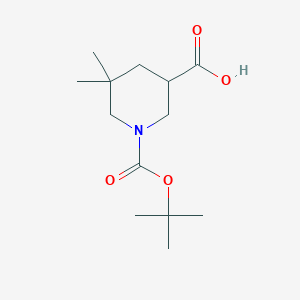
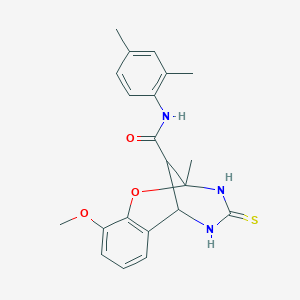
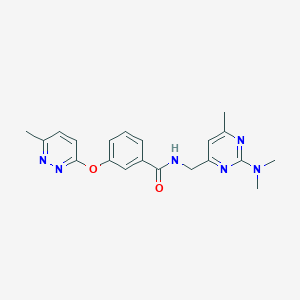
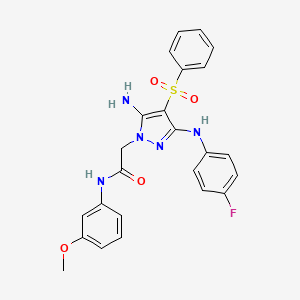
![9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2838039.png)
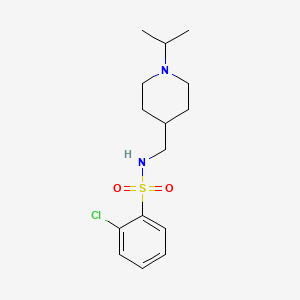
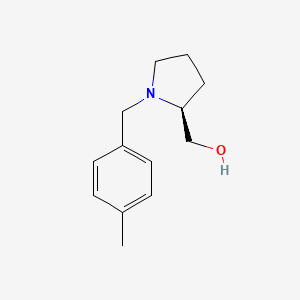
![2-[(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838044.png)

